molecular formula C13H9NO4 B1202833 2-Nitro-7-methoxynaphtho[2,1-b]furan CAS No. 75965-74-1

2-Nitro-7-methoxynaphtho[2,1-b]furan

Cat. No.: B1202833
CAS No.: 75965-74-1
M. Wt: 243.21 g/mol
InChI Key: BRRIJZQYTOFDAF-UHFFFAOYSA-N
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Properties

IUPAC Name

7-methoxy-2-nitrobenzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c1-17-9-3-4-10-8(6-9)2-5-12-11(10)7-13(18-12)14(15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRIJZQYTOFDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226862
Record name 2-nitro-7-methoxynaphtho(2-1b)furan
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Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75965-74-1
Record name 7-Methoxy-2-nitronaphtho[2,1-b]furan
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-7-methoxynaphtho(2-1b)furan
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Record name Naphtho[2, 7-methoxy-2-nitro-
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Record name 2-nitro-7-methoxynaphtho(2-1b)furan
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Record name 2-nitro-7-methoxynaphtho[2,1-b]furan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the relationship between the structure of 2-nitro-7-methoxynaphtho[2,1-b]furan and its mutagenic activity?

A1: Research suggests that the mutagenic activity of this compound and its related compounds is strongly linked to the presence of a nitro group (NO2) at the 2-position of the naphthofuran structure [, ]. The presence of a methoxy group (OCH3) at the 7-position further enhances this activity. Conversely, replacing the methoxy group at the 7-position with a bromine atom significantly reduces mutagenic activity, as seen in 2-nitro-7-bromonaphtho[2,1-b]furan [, ]. This highlights the importance of specific structural features in dictating the biological activity of these compounds.

Q2: How does the mutagenic activity of this compound manifest in in vitro studies?

A2: In vitro studies using human lymphocytes have demonstrated that this compound is a potent inducer of sister chromatid exchanges (SCE) []. This finding, along with its ability to induce micronuclei and mutations in other cell lines [], suggests that this compound can cause long-lived DNA lesions. This ability to damage DNA is consistent with its observed mutagenic and carcinogenic potential.

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